Cas no 160333-27-7 ((7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one)

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one structure
160333-27-7 structure
상품 이름:(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
CAS 번호:160333-27-7
MF:C22H29NO4
메가와트:371.469966650009
CID:2841475
PubChem ID:23593530

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 화학적 및 물리적 성질

이름 및 식별자

    • (7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
    • Bisdehydroneotuberostemonine
    • [2(2S,4S),10alpha,11alpha]-1,2,12,13-Tetradehydro-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)stenine
    • AKOS022184886
    • DA-51190
    • 8-Ethyl-11-methyl-2-(4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
    • 160333-27-7
    • 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo(7.6.1.04,16.011,15)hexadeca-1(16),2-dien-13-one
    • Bisdehydro-neotubero-stemonine
    • 106861-40-9
    • 10-Ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one
    • KGA33327
    • 인치: InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1
    • InChIKey: RFGMIDHPFYCJDM-HFZBNLGJSA-N
    • 미소: CC[C@@H]1[C@H]2CCCCn3c2c(cc3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C

계산된 속성

  • 정밀분자량: 371.21000
  • 동위원소 질량: 371.20965841g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 636
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 7
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.1
  • 토폴로지 분자 극성 표면적: 57.5Ų

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • 비등점: 600.3±55.0 °C at 760 mmHg
  • 플래시 포인트: 316.8±31.5 °C
  • 용해도: 거의 녹지 않음(0.012g/l)(25ºC),
  • PSA: 57.53000
  • LogP: 4.06460
  • 증기압: 0.0±1.7 mmHg at 25°C

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 보안 정보

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
TN3519-5mg
Bisdehydroneotuberostemonine
160333-27-7
5mg
¥ 4510 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63590-5 mg
Bisdehydroneotuberostemonine
160333-27-7
5mg
¥6400.0 2022-04-28
TargetMol Chemicals
TN3519-1 mL * 10 mM (in DMSO)
Bisdehydroneotuberostemonine
160333-27-7 98%
1 mL * 10 mM (in DMSO)
¥ 4610 2023-09-15
A2B Chem LLC
AE97317-5mg
Bisdehydroneotuberostemonine
160333-27-7
5mg
$802.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3519-1 mg
Bisdehydroneotuberostemonine
160333-27-7
1mg
¥3235.00 2022-04-26
TargetMol Chemicals
TN3519-1 ml * 10 mm
Bisdehydroneotuberostemonine
160333-27-7
1 ml * 10 mm
¥ 4610 2024-07-20
TargetMol Chemicals
TN3519-5 mg
Bisdehydroneotuberostemonine
160333-27-7 98%
5mg
¥ 4,510 2023-07-11

(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 관련 문헌

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:160333-27-7)Bisdehydroneotuberostemonine
TBP03599
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의